N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
N-(4,7-Dichloro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with two distinct functional groups:
- A 3-(2,5-dioxopyrrolidin-1-yl) group at the benzamide’s meta position, contributing electrophilic reactivity due to the dioxopyrrolidine ring.
Benzothiazole derivatives are well-documented in medicinal chemistry for their antimicrobial, anticancer, and enzyme-modulating properties. The dichloro substitution enhances metabolic stability and may facilitate halogen bonding with biological targets. The 2,5-dioxopyrrolidin-1-yl group, a cyclic diketone, could act as a Michael acceptor, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols) in enzymes or receptors.
Properties
IUPAC Name |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O3S/c19-11-4-5-12(20)16-15(11)21-18(27-16)22-17(26)9-2-1-3-10(8-9)23-13(24)6-7-14(23)25/h1-5,8H,6-7H2,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUVGHUJSKKCKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Overview of the Compound
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C18H11Cl2N3O3S
- CAS Number: 897618-06-3
The compound features a benzothiazole moiety known for its diverse biological activities, particularly in antibacterial and antifungal applications.
Antibacterial and Antifungal Properties
Research indicates that benzothiazole derivatives exhibit significant antibacterial and antifungal properties. The compound this compound has been investigated for its efficacy against various microbial strains.
Mechanism of Action:
The biological activity is primarily attributed to the inhibition of specific enzymes involved in microbial metabolism. For instance:
- DNA Gyrase Inhibition: Disruption of DNA replication processes.
- Dihydroorotase Inhibition: Interference with pyrimidine biosynthesis pathways.
These mechanisms can lead to cell death in susceptible organisms.
Case Studies
-
Antimicrobial Efficacy Study:
- A study evaluated the compound's effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) that was significantly lower than standard antibiotics, indicating strong antibacterial activity.
-
Antifungal Activity Assessment:
- In vitro assays demonstrated that the compound exhibited potent antifungal activity against Candida albicans, with results suggesting it could be a viable alternative to traditional antifungal agents.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of benzothiazole derivatives suggests favorable absorption and distribution characteristics. Studies indicate that these compounds often have low toxicity profiles when evaluated in animal models.
Pharmacokinetic Parameters:
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Half-life | Moderate |
| Metabolism | Hepatic |
| Excretion | Renal |
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with other benzothiazole derivatives:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(4-chloro-1,3-benzothiazol-2-yl)-benzamide | Antibacterial | Lacks dichlorination |
| N-(6-chlorobenzo[d]thiazol-2-yl)-benzamide | Antifungal | Contains a different halogen pattern |
| N-(5-nitrobenzo[d]thiazol-2-yl)-benzamide | Anticancer | Nitro group enhances reactivity |
Comparison with Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB)
MPPB shares the benzamide core and 2,5-dioxopyrrolidin-1-yl substituent with the target compound but differs in the aromatic substituent (Table 1).
Table 1: Structural and Functional Comparison
Functional Implications
- Electrophilic Reactivity: Both compounds possess a 2,5-dioxopyrrolidin-1-yl group, but its position differs.
- Substituent Effects :
- The dichlorobenzothiazole group in the target compound likely increases lipophilicity (clogP ~4–5) compared to MPPB’s dimethylpyrrole (clogP ~2–3), influencing membrane permeability and bioavailability.
- Halogen atoms (Cl) in the target compound may enhance binding to hydrophobic pockets or catalytic sites in enzymes (e.g., kinases, proteases), whereas MPPB’s pyrrole group modulates metabolic pathways in CHO cells .
Mechanistic Divergence
- MPPB : Acts via metabolic modulation—suppressing cell proliferation while increasing glucose uptake and ATP levels, thereby optimizing mAb production. The dimethylpyrrole moiety is essential for this activity .
- Covalent Modification: The dioxopyrrolidine group may target cysteine residues in proteins, akin to electrophilic drugs like ibrutinib.
Pharmacokinetic Considerations
- Solubility : The dichlorobenzothiazole group may reduce aqueous solubility compared to MPPB, necessitating formulation adjustments for in vivo studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
